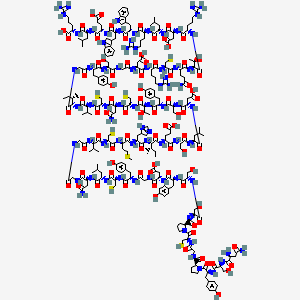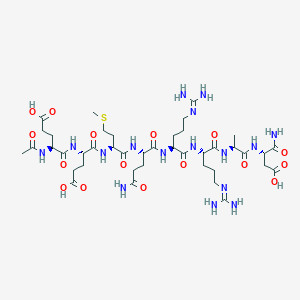
Cbz-L-Isoleucine dicyclohexylamine salt
説明
Synthesis Analysis
The synthesis pathway for Cbz-L-Isoleucine dicyclohexylamine salt involves the protection of the carboxylic acid group of L-isoleucine followed by coupling with carbobenzoxy chloride (Cbz-Cl) to form Cbz-L-Isoleucine. The Cbz group is then deprotected using hydrogenation to obtain the final product in the form of its dicyclohexylamine salt.Molecular Structure Analysis
The molecular formula of Cbz-L-Isoleucine dicyclohexylamine salt is C26H42N2O4 . The molecular weight is 446.632 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cbz-L-Isoleucine dicyclohexylamine salt include the protection of L-isoleucine carboxylic acid group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine (TEA), coupling of the protected L-isoleucine with Cbz-Cl in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as TEA to form Cbz-L-Isoleucine, deprotection of the Cbz group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain Cbz-L-Isoleucine, and formation of the dicyclohexylamine salt of Cbz-L-Isoleucine by reacting Cbz-L-Isoleucine with dicyclohexylamine in a solvent such as dichloromethane (DCM).Physical And Chemical Properties Analysis
The physical state of Cbz-L-Isoleucine dicyclohexylamine salt at 20 degrees Celsius is solid . The melting point ranges from 159.0 to 163.0 °C .科学的研究の応用
Synthesis and Chemical Applications :
- The Sharpless catalytic asymmetric aminohydroxylation has been applied to vinylfuran, producing beta-hydroxyfurfurylamine with significant enantioexcess. This process involved the conversion of Cbz-protected amino alcohol into D- and L-isomers of specific compounds, demonstrating the utility of Cbz in complex organic syntheses (Haukaas & O'Doherty, 2001).
Electrochemical Sensor Development :
- A study explored the use of a Cbz-modified glassy carbon electrode as a sensor for detecting cadmium ions in environmental water. This research demonstrated the potential of Cbz derivatives in developing sensitive and selective electrochemical sensors for environmental monitoring (Kokab et al., 2020).
Environmental Impact Assessment :
- The presence and persistence of carbamazepine (a compound related to Cbz) in wastewater and its effects on aquatic environments have been extensively studied. These studies highlight the environmental impact of such compounds and the need for effective wastewater treatment solutions (Bahlmann et al., 2014).
Asymmetric Synthesis in Biochemistry :
- L-alpha-(1-Cyclobutenyl)glycine, a compound related to Cbz, was synthesized enantioselectively. This research contributes to the understanding of translational competence in biochemistry, demonstrating the role of Cbz derivatives in the synthesis of biologically active compounds (Jayathilaka, Deb, & Standaert, 2004).
Pharmaceutical Analysis and Food Safety :
- Carbendazim (CBZ), a fungicide structurally related to Cbz, has been studied for its presence in food products. Methods for detecting CBZ in food products using sequential injection analysis optosensors have been developed, demonstrating the application of Cbz-related compounds in food safety and analysis (Llorent-Martínez et al., 2013).
作用機序
Target of Action
It is known that this compound is a derivative of isoleucine, an essential amino acid.
Mode of Action
The synthesis pathway for Cbz-L-Isoleucine dicyclohexylamine salt involves the protection of the carboxylic acid group of L-isoleucine followed by coupling with carbobenzoxy chloride (Cbz-Cl) to form Cbz-L-Isoleucine. The Cbz group is then deprotected using hydrogenation to obtain the final product in the form of its dicyclohexylamine salt.
Biochemical Pathways
The compound is commonly used as a protecting group for the carboxyl group of amino acids during peptide synthesis. The dicyclohexylamine salt form of Cbz-L-isoleucine provides stability and facilitates the purification process.
Result of Action
Action Environment
The physical state of Cbz-L-Isoleucine dicyclohexylamine salt at 20 degrees Celsius is solid. The melting point ranges from 159.0 to 163.0 °C. These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature.
Safety and Hazards
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHUFMEYKIYPC-JGAZGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949518 | |
| Record name | N-[(Benzyloxy)(hydroxy)methylidene]isoleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26699-00-3 | |
| Record name | L-Isoleucine, N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26699-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((Benzyloxy)carbonyl)-L-isoleucine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026699003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(Benzyloxy)(hydroxy)methylidene]isoleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(benzyloxy)carbonyl]-L-isoleucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)





